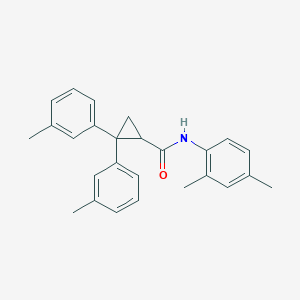

![molecular formula C26H30N2O3 B5219997 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)

1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide, also known as EMD-386088, is a novel and potent antagonist of the dopamine D1 receptor. It was first synthesized by scientists at Merck Research Laboratories in the early 2000s and has since been the subject of extensive research due to its potential therapeutic applications.

Mécanisme D'action

1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide acts as a potent and selective antagonist of the dopamine D1 receptor, which is involved in several physiological processes, including movement, reward, and motivation. By blocking the action of dopamine at this receptor, 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has the potential to modulate these processes and improve symptoms associated with various disorders.

Biochemical and Physiological Effects:

Studies have shown that 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide can modulate dopamine release in the striatum, a brain region involved in movement and reward. It has also been shown to reduce cocaine-induced dopamine release in the nucleus accumbens, a brain region involved in reward and addiction. Additionally, 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has been shown to reduce L-DOPA-induced dyskinesia, a common side effect of Parkinson's disease treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in laboratory experiments is its potency and selectivity for the dopamine D1 receptor. This allows for more precise modulation of dopamine signaling in the brain. However, one limitation is that its effects may not be generalizable to humans, as animal models may differ in their response to the drug.

Orientations Futures

There are several potential future directions for research on 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide. One area of interest is its potential use in the treatment of drug addiction, as dopamine D1 receptor antagonists have been shown to reduce drug-seeking behavior in animal models. Additionally, further research could investigate the potential use of 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in the treatment of other disorders, such as schizophrenia and depression, which are also thought to involve dopamine signaling abnormalities. Finally, future studies could investigate the safety and efficacy of 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in humans, with the ultimate goal of developing it as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide involves several steps, beginning with the reaction of 5-ethyl-2-furaldehyde with ethyl acetoacetate to form 5-ethyl-2-furylmethylidene ethyl acetoacetate. This intermediate is then reacted with 3'-methoxy-2-biphenylcarboxaldehyde to form 1-(5-ethyl-2-furyl)-2-(3'-methoxy-2-biphenyl)ethylidene ethyl acetoacetate. The final step involves the reaction of this intermediate with piperidinecarboxylic acid to form 1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide.

Applications De Recherche Scientifique

1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in several areas of research. For example, it has been investigated as a potential treatment for Parkinson's disease, as dopamine D1 receptor antagonists have been shown to improve motor symptoms in animal models of the disease. It has also been studied for its potential use in drug addiction treatment, as dopamine D1 receptor antagonists have been shown to reduce drug-seeking behavior in animal models.

Propriétés

IUPAC Name |

1-[(5-ethylfuran-2-yl)methyl]-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O3/c1-3-21-11-12-23(31-21)18-28-15-13-19(14-16-28)26(29)27-25-10-5-4-9-24(25)20-7-6-8-22(17-20)30-2/h4-12,17,19H,3,13-16,18H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJANELVGSQBTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)CN2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)

![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)

![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)

![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-1-(2-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219943.png)

![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)

![2-[(4-biphenylylcarbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5219951.png)

![1-{2-[3-(3-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B5219982.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1-(3-methoxybenzyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5219990.png)

![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)

![2-{2-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B5220013.png)